Cas no 97-51-8 (5-Nitrosalicylaldehyde)

5-Nitrosalicylaldehyde structure
5-Nitrosalicylaldehyde structure
Nome do Produto:5-Nitrosalicylaldehyde
N.o CAS:97-51-8
MF:C7H5NO4
MW:167.118901968002
MDL:MFCD00007337
CID:34903
PubChem ID:66808

5-Nitrosalicylaldehyde Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Hydroxy-5-nitrobenzaldehyde
    • 5-NITROSALICALDEHYDE
    • AKOS 90780
    • BENZALDEHYDE, 2-HYDROXY-5-NITRO-
    • TIMTEC-BB SBB003885
    • 2-Hydroxy5-Nitrobenzaldehyae(5-nitrosalicylaldehyde)
    • 2-hydroxy-5-nitro-benzaldehyd
    • 5-nitro-salicylaldehyd
    • -Nitro-2-hydroxybenzaldehyde
    • Salicylaldehyde, 5-nitro-
    • 5-Nitrosalicylaldehdye
    • 5-Nitrosalicyaldehyde
    • 2-NITROSALICYLALDEHYDE
    • 5-NITROSOSALICYLALDEHYDE
    • 5-NITROSALICLALDEHYDE
    • Hydroxy-5-nitrobenzaldehyde,
    • 5-Nitrosalicylaldehyde
    • 5-Nitrosalicylaldehy
    • 5NSA
    • 2-HYDROXY 5-NITROBENZALDEHYDE
    • 2-Hydroxy-5-nitrobenzaldehyde (ACI)
    • Salicylaldehyde, 5-nitro- (6CI, 7CI, 8CI)
    • 2-Formyl-4-nitrophenol
    • 2-Hydroxy-5-nitrobenzaldehye
    • 5-Nitro-2-hydroxybenzaldehyde
    • 5-Nitrosalicylaladhyde
    • 6-Hydroxy-3-nitrobenzaldehyde
    • NSC 881
    • NSC 97387
    • 2-Hydroxy-5-nitrobenzaldehyde,98%
    • UNII-ZJ6GGT3K66
    • 2-Hydroxy-5-nitro-benzaldehyde
    • SY004427
    • NSC881
    • MFCD00007337
    • N0255
    • CS-M1907
    • ZJ6GGT3K66
    • BBL000323
    • AKOS000108208
    • AH-034/32841024
    • PS-6254
    • AC-3345
    • EN300-18390
    • DB-004004
    • DTXSID6059154
    • SCHEMBL79298
    • F11283
    • CHEMBL3660344
    • US8614253, .3-39
    • 2-Hydroxy-5-nitrobenzaldehyde, 98%
    • NSC-881
    • EINECS 202-587-0
    • NS00040518
    • GEO-01539
    • F2191-0160
    • NSC-97387
    • BDBM111008
    • Salicylaldehyde, 5-nitro-(6CI,7CI,8CI)
    • Z57160172
    • STK346021
    • Oprea1_813586
    • DTXCID0049024
    • PD129677
    • Q-200288
    • 97-51-8
    • AI3-52608
    • 5-nitro-2-hydroxy-benzaldehyde
    • 5-nitro salicylaldehyde
    • MDL: MFCD00007337
    • Inchi: 1S/C7H5NO4/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-4,10H
    • Chave InChI: IHFRMUGEILMHNU-UHFFFAOYSA-N
    • SMILES: O=CC1C(O)=CC=C([N+](=O)[O-])C=1
    • BRN: 512565

Propriedades Computadas

  • Massa Exacta: 167.021858g/mol
  • Carga de Superfície: 0
  • XLogP3: 2
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Ligações Rotativas: 1
  • Massa monoisotópica: 167.021858g/mol
  • Massa monoisotópica: 167.021858g/mol
  • Superfície polar topológica: 83.1Ų
  • Contagem de Átomos Pesados: 12
  • Complexidade: 188
  • Contagem de átomos isótopos: 0
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Tautomeros: 4
  • Carga de Superfície: 0

Propriedades Experimentais

  • Cor/Forma: Not available
  • Densidade: 1.5216 (rough estimate)
  • Ponto de Fusão: 125-128 °C (lit.)
  • Ponto de ebulição: 295.67°C (rough estimate)
  • Ponto de Flash: 137.3°C
  • Índice de Refracção: 1.6280 (estimate)
  • Coeficiente de partição da água: Soluble in water (partly).
  • PSA: 83.12000
  • LogP: 1.63610
  • Sensibilidade: Air & Light Sensitive
  • Solubilidade: Not available

5-Nitrosalicylaldehyde Informações de segurança

  • Símbolo: GHS07
  • Pedir:warning
  • Palavra de Sinal:Warning
  • Declaração de perigo: H302,H315,H319
  • Declaração de Advertência: P305+P351+P338
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:3
  • Código da categoria de perigo: 36/38
  • Instrução de Segurança: S26-S36-S37/39
  • RTECS:CU6675000
  • Identificação dos materiais perigosos: Xi Xn
  • Condição de armazenamento:Keep in dark place,Inert atmosphere,2-8°C
  • Frases de Risco:R22; R36/37/38
  • TSCA:Yes

5-Nitrosalicylaldehyde Dados aduaneiros

  • CÓDIGO SH:2913000090
  • Dados aduaneiros:

    China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

5-Nitrosalicylaldehyde Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI XIAN DING Biotechnology Co., Ltd.
N145A-100g
5-Nitrosalicylaldehyde
97-51-8 98%
100g
¥465.0 2022-06-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047538-100g
5-Nitrosalicylaldehyde
97-51-8 98%
100g
¥193.00 2024-04-23
TRC
N520950-5g
5-Nitrosalicylaldehyde
97-51-8
5g
$ 127.00 2023-09-06
Enamine
EN300-18390-10.0g
2-hydroxy-5-nitrobenzaldehyde
97-51-8 95%
10g
$32.0 2023-04-26
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N109087-10g
5-Nitrosalicylaldehyde
97-51-8 97%
10g
¥49.90 2023-09-01
Ambeed
A151323-100g
2-Hydroxy-5-nitrobenzaldehyde
97-51-8 98%
100g
$52.0 2025-02-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047538-25g
5-Nitrosalicylaldehyde
97-51-8 98%
25g
¥46.00 2024-04-23
Oakwood
013603-10g
2-Hydroxy-5-nitrobenzaldehyde
97-51-8 98%
10g
$17.00 2024-07-19
Oakwood
013603-100g
2-Hydroxy-5-nitrobenzaldehyde
97-51-8 98%
100g
$82.00 2024-07-19
Alichem
A014000394-250mg
2-Hydroxy-5-nitrobenzaldehyde
97-51-8 97%
250mg
$480.00 2023-08-31

5-Nitrosalicylaldehyde Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Trifluoroacetic acid ;  15 h, 85 °C; 85 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 5, rt
Referência
Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitors
Shi, Ailong; Wang, Defa; Wang, He; Wu, Yue; Tian, Haiqiu; et al, RSC Advances, 2016, 6(115), 114879-114888

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Nitric acid Solvents: Acetic acid ,  Water ;  6 h, rt
Referência
Design, synthesis, biological evaluation of substituted benzofurans as DNA gyrase B inhibitors of Mycobacterium tuberculosis
Renuka, Janupally; Reddy, Kummetha Indrasena; Srihari, Konduri; Jeankumar, Variam Ullas; Shravan, Morla; et al, Bioorganic & Medicinal Chemistry, 2014, 22(17), 4924-4934

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Trimethylsilyl iodide Solvents: Chloroform
Referência
Demethylation of some aryl methyl ethers and selective demethylation of some pyrones by the use of iodotrimethylsilane
Younis, Y. M. H., International Journal of Chemistry (Calcutta, 2001, 11(2), 75-85

Synthetic Routes 4

Condições de reacção
1.1 Reagents: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-decyl-, (T-4)-chlorotrioxochromate(1-) (1:… ;  8 min, rt
Referência
Oxidation of alcohols with 1-decyl-4-aza-1-azoniabicyclo[2.2.2]octane chlorochromate under conventional and solvent-free conditions
Hajipour, A. R.; Bagheri, H. R.; Ruoho, A. E., Russian Journal of Organic Chemistry, 2006, 42(6), 844-848

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Zirconium oxynitrate Solvents: Acetone ;  2 h, 50 °C
Referência
Highly efficient nitration of phenolic compounds by zirconyl nitrate
Selvam, J. Jon Paul; Suresh, V.; Rajesh, K.; Reddy, S. Ravinder; Venkateswarlu, Y., Tetrahedron Letters, 2006, 47(15), 2507-2509

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Methanesulfonic acid ,  Alumina ,  Magnesium nitrate hexahydrate ;  > 1 min
1.2 40 min, rt
Referência
Al2O3/MeSO3H (AMA) as a novel heterogeneous system for the nitration of aromatic compounds by magnesium nitrate hexahydrate
Hosseini-Sarvari, Mona; Tavakolian, Mina, Journal of Chemical Research, 2008, (12), 722-724

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Silica ,  Water ,  Silicon tetrachloride Solvents: Hexane ;  0.5 h, reflux
Referência
Silica chloride/wet SiO2 as a novel heterogeneous system for deprotection of oximes, hydrazones, and semicarbazones
Shirini, F.; Zolfigol, M. A.; Khaleghi, M.; Mohammadpour-Baltork, I., Synthetic Communications, 2003, 33(11), 1839-1844

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Zinc nitrate Solvents: Water ,  Polyethylene glycol ;  3 - 4 min
Referência
Ultrasonic and microwave effects in polyethylene glycol-bound metal nitrate initiated nitration of aromatic compounds under acid free conditions
Rajanna, K. C.; Chary, V. Sudhakar; Kumar, M. Satish; Krishnaiah, G.; Srinivas, P.; et al, Green Chemistry Letters and Reviews, 2015, 8(3-4), 50-55

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Acetic acid ,  Nitric acid ;  rt
Referência
Highly Sensitive Fluorescence Molecular Switch for the Ratio Monitoring of Trace Change of Mitochondrial Membrane Potential
Wang, Caixia; Wang, Ge; Li, Xiang; Wang, Kui; Fan, Jing; et al, Analytical Chemistry (Washington, 2017, 89(21), 11514-11519

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Methanol
Referência
Fischer's base as a protecting group: protection and deprotection of 2-hydroxybenzaldehydes
Cho, Young Jin; Lee, Seung Hwan; Bae, Jong Woo; Pyun, Hyung-Jung; Yoon, Cheol Min, Tetrahedron Letters, 2000, 41(20), 3915-3917

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Sulfuric acid Catalysts: 1-Methylimidazole ;  30 min, rt → 80 °C; 4 h, rt
Referência
Method for preparing 5-nitrosalicylaldehyde under catalysis of heteropolyacid acidic ionic liquid
, China, , ,

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Oxygen Catalysts: 2-Aminophenol (reaction products with poysalicylaldehyde and complexes with manganese acetate) ,  Manganese acetate tetrahydrate (complexes with polysalicylaldehyde schiff base) ,  Benzaldehyde, 5-(chloromethyl)-2-hydroxy-, homopolymer (reaction products with 2-aminophenol and complexes with manganese acetate) Solvents: Ethanol ;  42 min, 1 atm, rt
Referência
Direct preparation of oximes and Schiff bases by oxidation of primary benzylic or allylic alcohols in the presence of primary amines using Mn(III) complex of polysalicylaldehyde as an efficient and selective heterogeneous catalyst by molecular oxygen
Kazemnejadi, Milad; Shakeri, Alireza; Mohammadi, Mohammad; Tabefam, Marzieh, Journal of the Iranian Chemical Society, 2017, 14(9), 1917-1933

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Acetic acid ,  Nitric acid
Referência
Preparation of 5-nitrosalicylaldehyde ethanolamine Schiff base
Liu, Cuiying; Guo, Xiuying, Huaxue Shiji, 1994, 16(6),

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Sodium hypochlorite Catalysts: 2506520-37-0 (cobalt complexes) Solvents: Water ;  40 min, rt
Referência
Catalytic oxidation of alcohols and alkyl benzenes to carbonyls using Fe3O4@SiO2@(TEMPO)-co-(Chlorophyll-CoIII) as a bi-functional, self-co-oxidant nanocatalyst
Mahmoudi, Boshra; Rostami, Amin; Kazemnejadi, Milad; Hamah-Ameen, Baram Ahmed, Green Chemistry, 2020, 22(19), 6600-6613

Synthetic Routes 15

Condições de reacção
1.1 Reagents: 1-Propanol Catalysts: Cupric chloride Solvents: 1-Propanol
Referência
Method for preparation of hydroxy compounds and catalyst for its preparation
, Japan, , ,

Synthetic Routes 16

Condições de reacção
1.1 Reagents: p-Toluenesulfonic acid Solvents: Ethanol ;  rt → 78 °C; 2 h, 78 °C
Referência
Method for synthesizing mesalazine
, China, , ,

Synthetic Routes 17

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Fuming nitric acid ;  3 h, -5 °C
Referência
Synthesis of 1',3'-dihydro-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzothiopyran-2,2'-[2H]indole]
, China, , ,

Synthetic Routes 18

Condições de reacção
1.1 Reagents: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-butyl-, (T-4)-chlorotrioxochromate(1-) Catalysts: Aluminum chloride Solvents: Acetonitrile ;  1.5 h, reflux
Referência
Oxidation of alcohols with 1-butyl-4-aza-1-azoniabicyclo[2.2.2]octane chlorochromate (BAAOCC) under non-aqueous conditions
Hajipour, Abdol R.; Bagheri, Hamid R.; Ruoho, Arnold E., Indian Journal of Chemistry, 2005, (2005), 577-580

Synthetic Routes 19

Condições de reacção
1.1 Reagents: Phosphonium, methyltriphenyl-, salt with peroxydisulfuric acid ([(HO)S(O)2]2O2) … Solvents: Acetonitrile ;  5 s, reflux
Referência
Methyltriphenylphosphonium peroxydisulfate (MTPPP): A mild and inexpensive reagent for the cleavage of oximes, phenylhydrazones and 2,4-dinitrophenylhydrazones to the corresponding carbonyl compounds under non-aqueous conditions
Hajipour, A. R.; Zahmatkesh, S.; Ruoho, A. E., Journal of the Iranian Chemical Society, 2008, ,

Synthetic Routes 20

Condições de reacção
1.1 Reagents: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-butyl-, (T-4)-chlorotrioxochromate(1-) ;  8 min, rt
Referência
Solid state oxidation of alcohols using 1-butyl-4-aza-1-azoniabicyclo[2.2.2]octane chlorochromate
Hajipour, Abdol R.; Bagheri, Hamid R.; Ruoho, Arnold E., Bulletin of the Korean Chemical Society, 2004, 25(8), 1238-1240

5-Nitrosalicylaldehyde Raw materials

5-Nitrosalicylaldehyde Preparation Products

5-Nitrosalicylaldehyde Fornecedores

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:97-51-8)5-Nitrosalicylaldehyde
Número da Ordem:27522150
Estado das existências:in Stock
Quantidade:Company Customization
Pureza:98%
Informação de Preços Última Actualização:Tuesday, 10 June 2025 11:05
Preço ($):discuss personally
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